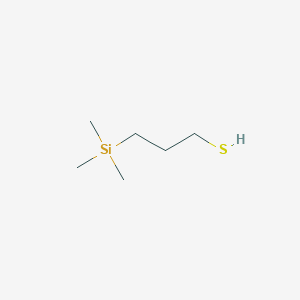
Lead chlorofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead chlorofluoride is an inorganic compound with the chemical formula PbClF. It is a white crystalline solid that is used in various chemical applications, particularly in the determination of fluorine in organic compounds. The compound is known for its stability and reactivity, making it a valuable reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead chlorofluoride can be synthesized through the reaction of lead(II) nitrate with sodium fluoride and hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is precipitated out as a white solid. The reaction can be represented as follows:
Pb(NO3)2+NaF+HCl→PbClF+NaNO3+HNO3
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with hydrofluoric acid and hydrochloric acid. The reaction is conducted under controlled conditions to ensure the purity and yield of the product. The industrial process can be summarized as:
PbO+HF+HCl→PbClF+H2O
Chemical Reactions Analysis
Types of Reactions: Lead chlorofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced to lead metal in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the chloride or fluoride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like hydrogen gas or sodium borohydride.
Substitution: Reagents such as sodium chloride or sodium fluoride in aqueous solutions.
Major Products Formed:
Oxidation: Lead(IV) oxide (PbO₂)
Reduction: Lead metal (Pb)
Substitution: Lead chloride (PbCl₂) or lead fluoride (PbF₂)
Scientific Research Applications
Lead chlorofluoride is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a reagent for the gravimetric determination of fluorine in organic compounds.
Environmental Monitoring: Employed in the detection and quantification of fluoride ions in water samples.
Material Science: Utilized in the synthesis of advanced materials and as a precursor for other lead-based compounds.
Industrial Processes: Applied in the production of specialty chemicals and in the purification of certain metals.
Mechanism of Action
The mechanism of action of lead chlorofluoride involves its ability to form stable complexes with fluoride ions. This property is exploited in analytical chemistry for the precise determination of fluoride content. The compound reacts with fluoride ions to form a precipitate, which can be measured gravimetrically. The molecular targets include fluoride ions, and the pathways involve the formation of lead-fluoride complexes.
Comparison with Similar Compounds
Lead Chloride (PbCl₂): Similar in structure but lacks the fluoride ion.
Lead Fluoride (PbF₂): Contains fluoride ions but lacks the chloride ion.
Lead Bromofluoride (PbBrF): Contains bromide and fluoride ions, similar in reactivity but different in halogen composition.
Uniqueness: Lead chlorofluoride is unique due to its dual halogen composition, which imparts distinct chemical properties. It is more versatile in analytical applications compared to lead chloride and lead fluoride, as it can interact with both chloride and fluoride ions.
Properties
IUPAC Name |
chloro(fluoro)lead |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.FH.Pb/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEZKDUIAKYNFW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pb]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClFPb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047857 |
Source


|
| Record name | Lead chlorofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13847-57-9 |
Source


|
| Record name | Lead chlorofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide](/img/structure/B82901.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)


